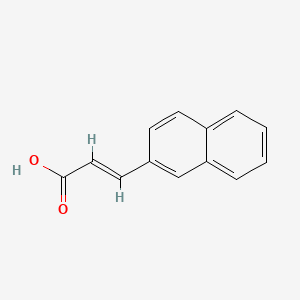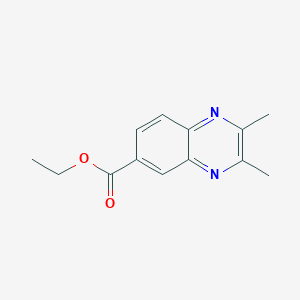![molecular formula C11H21N3 B2452255 [3-(Dimethylamino)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 774555-22-5](/img/structure/B2452255.png)
[3-(Dimethylamino)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-N’-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine: is a chemical compound that belongs to the class of diamines It features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Alkylation: The pyrrole ring is then alkylated using an appropriate alkyl halide to introduce the N-methyl group.
Formation of the Diamine: The final step involves the reaction of the N-methylpyrrole with N,N-dimethyl-1,3-propanediamine under suitable conditions to form the target compound.
Industrial Production Methods
In industrial settings, the production of N,N-dimethyl-N’-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine can be achieved through a continuous flow process. This involves the use of fixed-bed reactors and catalysts such as Raney-Nickel for hydrogenation reactions. The process is optimized for high yield and purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the dimethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted diamines.
科学的研究の応用
N,N-dimethyl-N’-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, resins, and as a stabilizer in various formulations
作用機序
The mechanism of action of N,N-dimethyl-N’-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the diamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
N,N-dimethyl-1,3-propanediamine: Lacks the pyrrole ring, making it less versatile in biological applications.
N-methylpyrrole: Does not contain the diamine moiety, limiting its use in coordination chemistry.
N,N-dimethyl-N’-[(1H-pyrrol-2-yl)methyl]propane-1,3-diamine: Similar structure but without the methyl group on the pyrrole ring, affecting its reactivity and interactions
Uniqueness
N,N-dimethyl-N’-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine is unique due to the presence of both the pyrrole ring and the diamine moiety. This combination allows for diverse chemical reactivity and a wide range of applications in various fields.
特性
IUPAC Name |
N',N'-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-13(2)8-5-7-12-10-11-6-4-9-14(11)3/h4,6,9,12H,5,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFOAPZCLSLCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2452177.png)
![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2452180.png)
![9-benzyl-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2452181.png)
![Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2452182.png)

![4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2452185.png)



![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2452192.png)
![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2452194.png)

